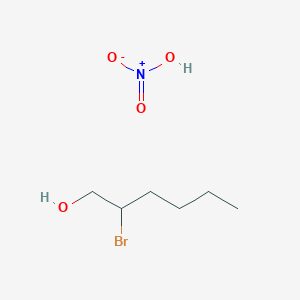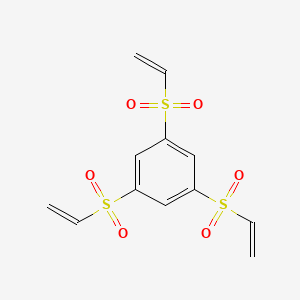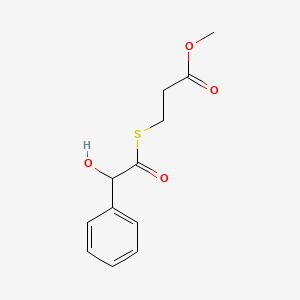
Methyl 3-(2-hydroxy-2-phenylacetyl)sulfanylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(2-hydroxy-2-phenylacetyl)sulfanylpropanoate is an organic compound with a complex structure that includes a sulfanyl group, a hydroxy group, and a phenylacetyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-hydroxy-2-phenylacetyl)sulfanylpropanoate typically involves multi-step organic reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(2-hydroxy-2-phenylacetyl)sulfanylpropanoate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: The carbonyl group in the phenylacetyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acid chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Ethers, esters.
Aplicaciones Científicas De Investigación
Methyl 3-(2-hydroxy-2-phenylacetyl)sulfanylpropanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mecanismo De Acción
The mechanism of action of Methyl 3-(2-hydroxy-2-phenylacetyl)sulfanylpropanoate involves its interaction with specific molecular targets. The hydroxy and sulfanyl groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The phenylacetyl group may interact with hydrophobic pockets in proteins, affecting their function and activity .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-hydroxy-3-sulfanylpropanoate: Similar structure but lacks the phenylacetyl group.
Methyl 3-(2-hydroxy-2-methylacetyl)sulfanylpropanoate: Similar structure but with a methyl group instead of a phenyl group.
Uniqueness
Methyl 3-(2-hydroxy-2-phenylacetyl)sulfanylpropanoate is unique due to the presence of the phenylacetyl group, which imparts distinct chemical properties and potential biological activities. This structural feature differentiates it from other similar compounds and expands its range of applications in scientific research and industry .
Propiedades
Número CAS |
63860-18-4 |
|---|---|
Fórmula molecular |
C12H14O4S |
Peso molecular |
254.30 g/mol |
Nombre IUPAC |
methyl 3-(2-hydroxy-2-phenylacetyl)sulfanylpropanoate |
InChI |
InChI=1S/C12H14O4S/c1-16-10(13)7-8-17-12(15)11(14)9-5-3-2-4-6-9/h2-6,11,14H,7-8H2,1H3 |
Clave InChI |
BYZKQZUJEKNDOE-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCSC(=O)C(C1=CC=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


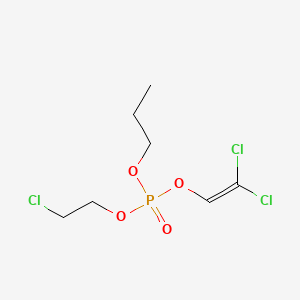
![Diethyl chloro[chloro(phenyl)methyl]propanedioate](/img/structure/B14507803.png)
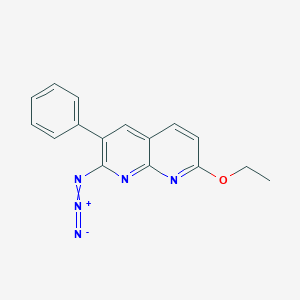


![5-{[Cyano(phenyl)methyl]amino}-2-hydroxybenzoic acid](/img/structure/B14507828.png)
![Diethyl [(1,4-dioxobut-2-ene-1,4-diyl)bis(oxy)]biscarbamate](/img/structure/B14507834.png)


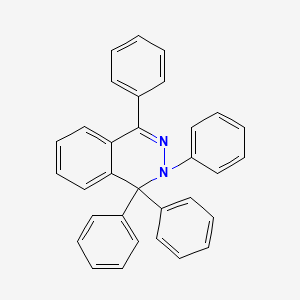

![(2S)-2-[(4-Nitrobenzoyl)oxy]pentanoic acid](/img/structure/B14507872.png)
